Stearoyl-L-carnitine chloride
Overview
Description
Stearoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine. It is an endogenous metabolite found in various tissues and is involved in lipid metabolism. This compound is known for its role in the transport of fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production in cells .
Mechanism of Action
Target of Action
Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine . It primarily targets the GlyT2 (Glycine Transporter 2), acting as a less potent inhibitor .
Mode of Action
This compound interacts with its target, GlyT2, and inhibits glycine responses by 16.8% at concentrations up to 3 μM . This interaction results in a decrease in the transport of glycine, an important neurotransmitter in the central nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transport of long-chain fatty acids. The compound plays a role in the mechanism whereby long-chain fatty acids are transferred from the cytosol to the mitochondrial matrix to undergo beta-oxidation . This process is facilitated by the enzyme carnitine palmitoyltransferase, in conjunction with acyl-CoA synthetase and carnitine/acylcarnitine translocase .
Pharmacokinetics
It is known that the compound is an endogenous substance, suggesting that it is likely to be well-absorbed and distributed in the body .
Result of Action
The inhibition of glycine responses by this compound can impact neuronal signaling, given the role of glycine as a neurotransmitter . Furthermore, the compound’s involvement in the transport of long-chain fatty acids can influence energy metabolism within cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the concentration of glycine in the environment . Additionally, the presence of other substances that interact with GlyT2 could potentially modulate the compound’s action .
Biochemical Analysis
Biochemical Properties
Stearoyl-L-carnitine chloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the GlyT2 enzyme . At concentrations up to 3 μM, this compound can inhibit 16.8% of glycine responses .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, it inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it is a less potent inhibitor of the GlyT2 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of Stearoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: Stearoyl-L-carnitine (chloride) can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different acylcarnitine derivatives with shorter fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized acylcarnitine derivatives.
Reduction: Shorter-chain acylcarnitine derivatives.
Substitution: Various substituted acylcarnitine compounds.
Scientific Research Applications
Stearoyl-L-carnitine (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid metabolism and fatty acid transport mechanisms.
Biology: Investigated for its role in cellular energy production and mitochondrial function.
Medicine: Studied for its potential therapeutic effects in conditions like Alzheimer’s disease, chronic fatigue syndrome, and end-stage renal disease.
Industry: Utilized in the development of dietary supplements and pharmaceuticals aimed at improving metabolic health
Comparison with Similar Compounds
Palmitoyl-L-carnitine: Another long-chain acylcarnitine with a shorter fatty acid chain.
Oleoyl-L-carnitine: Contains an unsaturated fatty acid chain.
Myristoyl-L-carnitine: Features a shorter, saturated fatty acid chain.
Lauroyl-L-carnitine: Has an even shorter fatty acid chain compared to myristoyl-L-carnitine.
Uniqueness: Stearoyl-L-carnitine (chloride) is unique due to its long saturated fatty acid chain, which makes it particularly effective in studying lipid metabolism and energy production. Its role as a GlyT2 inhibitor also sets it apart from other acylcarnitines, providing additional research avenues in neurobiology .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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